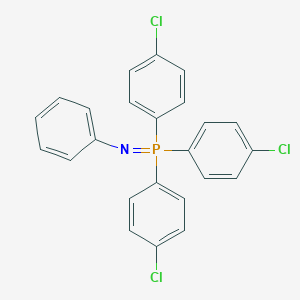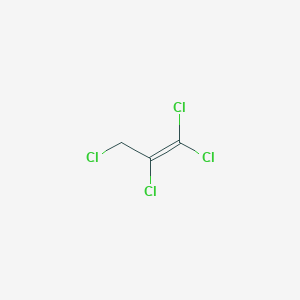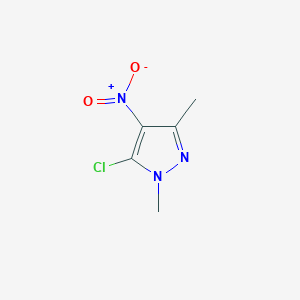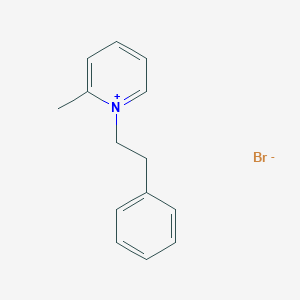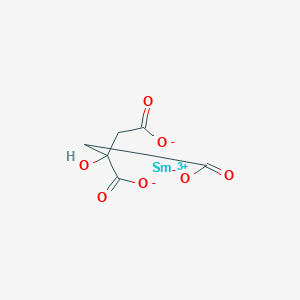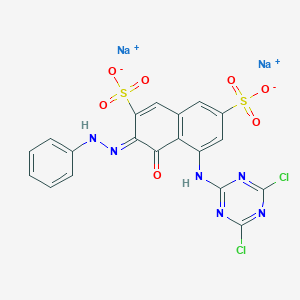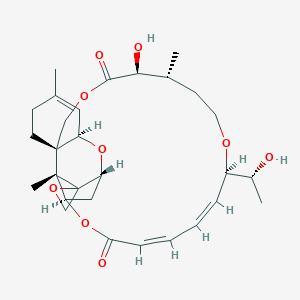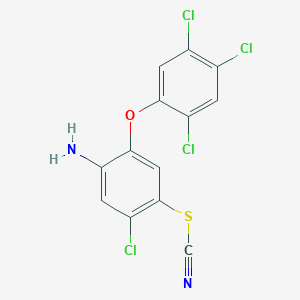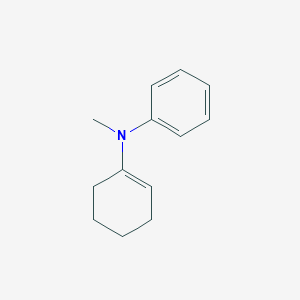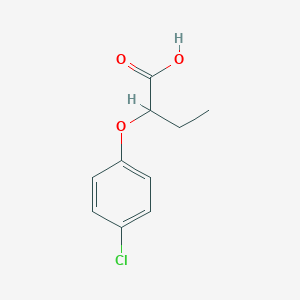
5-Nitro-3-phenyl-1H-indole
Übersicht
Beschreibung
5-Nitro-3-phenyl-1H-indole is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have unique properties that make it useful in a variety of research applications. In
Wissenschaftliche Forschungsanwendungen
5-Nitro-3-phenyl-1H-indole has been found to have a variety of scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines. Additionally, 5-Nitro-3-phenyl-1H-indole has been found to have anti-inflammatory and anti-microbial properties.
Wirkmechanismus
The exact mechanism of action of 5-Nitro-3-phenyl-1H-indole is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 5-Nitro-3-phenyl-1H-indole has been found to inhibit the production of pro-inflammatory cytokines and to have antibacterial activity.
Biochemische Und Physiologische Effekte
Studies have shown that 5-Nitro-3-phenyl-1H-indole has a variety of biochemical and physiological effects. This compound has been found to induce DNA damage and to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication. Additionally, 5-Nitro-3-phenyl-1H-indole has been found to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-Nitro-3-phenyl-1H-indole is its potent anti-cancer activity. This compound has been found to be effective against a variety of cancer cell lines, making it a promising candidate for further research. Additionally, 5-Nitro-3-phenyl-1H-indole has been found to have anti-inflammatory and anti-microbial properties, making it useful in a variety of research applications.
However, there are also some limitations to the use of 5-Nitro-3-phenyl-1H-indole in lab experiments. For example, this compound has been found to be toxic to some normal cells, which could limit its potential use in certain research applications. Additionally, more research is needed to fully understand the mechanism of action of 5-Nitro-3-phenyl-1H-indole and to determine the optimal dosage and administration route for this compound.
Zukünftige Richtungen
There are a number of future directions for research on 5-Nitro-3-phenyl-1H-indole. One area of focus could be on the development of new synthesis methods that are more efficient and cost-effective. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.
Another area of focus could be on the development of new formulations of 5-Nitro-3-phenyl-1H-indole that are less toxic to normal cells. This could increase the potential use of this compound in a variety of research applications.
Finally, more research is needed to explore the potential use of 5-Nitro-3-phenyl-1H-indole in combination with other anti-cancer drugs. Studies have shown that this compound has synergistic effects when used in combination with other drugs, making it a promising candidate for combination therapy.
Eigenschaften
CAS-Nummer |
14182-35-5 |
|---|---|
Produktname |
5-Nitro-3-phenyl-1H-indole |
Molekularformel |
C14H10N2O2 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
5-nitro-3-phenyl-1H-indole |
InChI |
InChI=1S/C14H10N2O2/c17-16(18)11-6-7-14-12(8-11)13(9-15-14)10-4-2-1-3-5-10/h1-9,15H |
InChI-Schlüssel |
DCNCQDFYTMGSMZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

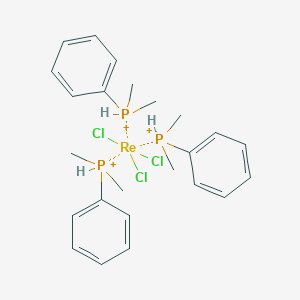
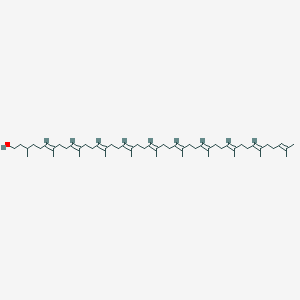
![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)
